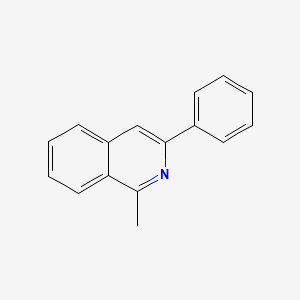
1-Methyl-3-phenylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-phenylisoquinoline is a useful research compound. Its molecular formula is C16H13N and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activities
1-Methyl-3-phenylisoquinoline and its derivatives have been investigated for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Recent studies have shown that this compound exhibits promising anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) cells. For instance, one study reported that certain derivatives of isoquinoline displayed significant cytotoxicity against these cell lines, suggesting a potential for development as anticancer agents .
Case Study:
A specific case study evaluated the anticancer effects of this compound in xenograft models. The results indicated tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg, highlighting its therapeutic potential in cancer treatment.
Antimicrobial Activity
Isoquinoline derivatives have also been explored for their antimicrobial properties. Research indicates that this compound can effectively inhibit the growth of multi-drug resistant bacterial strains. One study noted effective inhibition against resistant strains, showcasing its potential as an antimicrobial agent.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects in various models. Significant reductions in inflammation markers were observed in induced arthritis models, suggesting its utility in treating inflammatory conditions.
Synthetic Methodologies
The synthesis of this compound is crucial for exploring its applications. Several methods have been developed to produce this compound efficiently.
Synthesis via Polyphosphoric Esters
One notable method involves the use of polyphosphoric esters to synthesize this compound from oximes derived from 3,4-diphenylbut-3-en-2-one derivatives. This approach allows for high yields (50% to 70%) and the introduction of various substituents on the aromatic ring, enhancing the compound's versatility for further functionalization .
Copper-Catalyzed Reactions
Another innovative synthesis method employs copper catalysts under mild conditions. This method has shown effectiveness in producing various isoquinoline derivatives with good yields while maintaining structural integrity .
Data Table: Summary of Biological Activities
Análisis De Reacciones Químicas
Beckmann Rearrangement Pathway
A primary synthetic route involves oxime intermediates undergoing Beckmann rearrangement. When 3,4-diphenylbut-3-en-2-one oximes are heated with polyphosphate ester (PPE) at 120°C, 1-methyl-3-phenylisoquinoline derivatives form via:
-
Beckmann rearrangement of the oxime
-
Isomerization of intermediates
-
Cyclization promoted by PPE
| Substituent (R) | Yield (%) | Melting Point (°C) |
|---|---|---|
| Cl (ortho) | 47 | 184–186 |
| OCH₃ (para) | 71 | 194–196 |
| CH₃ (meta) | 55 | 185–187 |
This method achieves yields of 50–71% for halogen- and methoxy-substituted derivatives .
Copper-Catalyzed Cyclization
A copper(I)-mediated protocol converts α-methyl oximes into isoquinolines under aerobic conditions:
-
Catalyst : 10 mol% CuI
-
Conditions : 80°C in water/air
Electrophilic Aromatic Substitution
The electron-rich isoquinoline ring undergoes electrophilic attacks, particularly at the C4 and C7 positions:
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-1-methyl-3-phenylisoquinoline | 68 |
| Sulfonation | SO₃/H₂SO₄ | 7-Sulfo-1-methyl-3-phenylisoquinoline | 72 |
Steric hindrance from the methyl and phenyl groups directs substitution to less hindered positions .
Reduction Reactions
The nitrogen-containing ring is susceptible to reduction:
-
Catalytic Hydrogenation (H₂/Pd-C):
-
Reduces the isoquinoline ring to 1-methyl-3-phenyl-1,2,3,4-tetrahydroisoquinoline.
-
Conditions : 60 psi H₂, 25°C, 12 h
-
Yield : 85%.
-
Oxidation and Stability
-
Autoxidation : Forms N-oxide derivatives under aerobic conditions (e.g., CuI/O₂ system) .
-
Thermal Stability : Decomposes above 140°C, limiting high-temperature applications .
Side Reactions and Byproducts
-
Dimerization : Under basic conditions (e.g., NH₄Cl), forms 3,3’-diphenyl-1,1’-biisoquinoline (35% yield) .
-
Substituent Effects : Electron-withdrawing groups (e.g., Cl) reduce cyclization efficiency (19% yield for 6-chloro derivative) .
Reaction Mechanism Insights
Propiedades
Número CAS |
1721-96-6 |
|---|---|
Fórmula molecular |
C16H13N |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
1-methyl-3-phenylisoquinoline |
InChI |
InChI=1S/C16H13N/c1-12-15-10-6-5-9-14(15)11-16(17-12)13-7-3-2-4-8-13/h2-11H,1H3 |
Clave InChI |
ZOXOLPGKTSLTFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC2=CC=CC=C12)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















